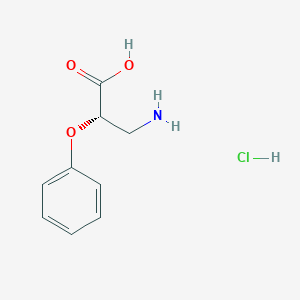
(2S)-3-amino-2-phenoxypropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-amino-2-phenoxypropanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an amino group, a phenoxy group, and a carboxylic acid group. The hydrochloride form indicates that it is in its salt form, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-phenoxypropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and an amino acid derivative.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions. Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-amino-2-phenoxypropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(2S)-3-amino-2-phenoxypropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-3-amino-2-phenoxypropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and phenoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-amino-2-phenylpropanoic acid: Similar structure but lacks the phenoxy group.
(2S)-3-amino-2-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a phenoxy group.
Uniqueness
(2S)-3-amino-2-phenoxypropanoic acid hydrochloride is unique due to the presence of both amino and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12ClNO3 |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
(2S)-3-amino-2-phenoxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 |
Clave InChI |
VZBNQIDGUHNFNG-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)O[C@@H](CN)C(=O)O.Cl |
SMILES canónico |
C1=CC=C(C=C1)OC(CN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B15274305.png)




amine](/img/structure/B15274342.png)
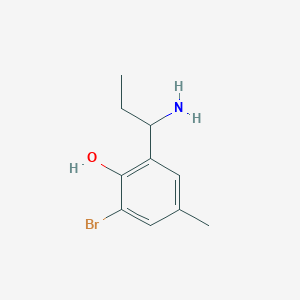
![7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15274353.png)
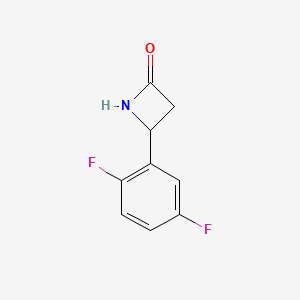
amine](/img/structure/B15274363.png)
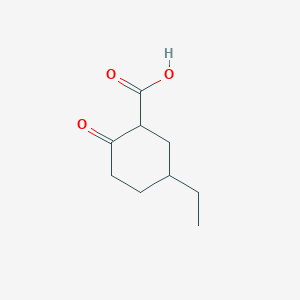
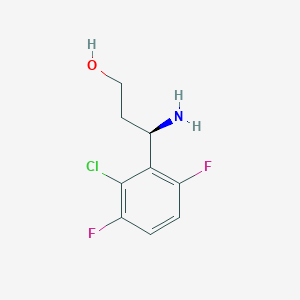

![1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine](/img/structure/B15274377.png)
